2,3-Dihydro-[1,4]oxazine-4-carbaldehyde
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Overview
Description
2,3-Dihydro-[1,4]oxazine-4-carbaldehyde is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.116. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Carbene-Catalyzed Annulation : A novel carbene-catalyzed [4 + 2] annulation of 2 H-azirine-2-carbaldehydes with ketones has been developed, providing the 2,3-dihydro-6 H-1,3-oxazin-6-one core structures with broad scope and good to excellent yields (Peng et al., 2018).
Dihydro-1,2-oxazine Synthesis : An additive-free synthesis of dihydro-4H-1,2-oxazines via a Cloke-Wilson type ring expansion of aryl substituted cyclopropane carbaldehydes with hydroxylamine salt, leading to hexahydro-2H-pyrrolo[1,2-b][1,2]oxazine derivatives (Kumar et al., 2020).
Selective Hydrogenation : Catalytic hydrogenation of dihydro-oxazin-6-ones led to preferential reduction of the carbonyl group with ring-opening yielding carbaldehyde derivatives (Drey, Ridge, & Mtetwa, 1980).
Biological and Medicinal Applications
Alkaloids from Actinomycete : Alkaloids isolated from the fermentation broth of endophytic actinomycetes, Jishengella endophytica, include compounds with dihydro-[1,4]oxazine-4-carbaldehyde structures. These compounds exhibited activity against the influenza A virus subtype H1N1 (Wang et al., 2014).
Antimicrobial Activities : A series of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives were synthesized and showed significant in vitro antimicrobial effect against pathogenic fungi and bacteria. Some compounds also demonstrated cytotoxic activities (Mathew et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to interact with their targets in a manner that results in changes in cellular function . For instance, certain compounds have been found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . They also activate caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
Oxazines, a class of compounds to which 2,3-dihydro-[1,4]oxazine-4-carbaldehyde belongs, are known to be involved in various biological processes .
Result of Action
Related compounds have been shown to cause a loss in the mitochondrial membrane potential and activate various caspases, leading to apoptosis .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can significantly impact the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, but the specific interactions of 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde are yet to be identified .
Molecular Mechanism
It is known that oxazines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
2,3-dihydro-1,4-oxazine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGTFLHDVXZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CN1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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